molecular formula C16H19AsCl2 B14528445 Butyl(dichloro)diphenyl-lambda~5~-arsane CAS No. 62375-07-9

Butyl(dichloro)diphenyl-lambda~5~-arsane

Cat. No.: B14528445
CAS No.: 62375-07-9
M. Wt: 357.1 g/mol
InChI Key: ZZNBZOGIIBGGBX-UHFFFAOYSA-N
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Description

Butyl(dichloro)diphenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as λ⁵), coordinated to a butyl group, two chlorine atoms, and two phenyl substituents. The λ⁵ notation indicates a hypervalent bonding configuration, where arsenic adopts a trigonal bipyramidal geometry.

Properties

CAS No.

62375-07-9

Molecular Formula

C16H19AsCl2

Molecular Weight

357.1 g/mol

IUPAC Name

butyl-dichloro-diphenyl-λ5-arsane

InChI

InChI=1S/C16H19AsCl2/c1-2-3-14-17(18,19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

ZZNBZOGIIBGGBX-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](C1=CC=CC=C1)(C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl(dichloro)diphenyl-lambda~5~-arsane typically involves the reaction of diphenylarsinic chloride with butyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ph2AsCl+BuCl  \text{Ph}_2\text{AsCl} + \text{BuCl} \rightarrow \ Ph2​AsCl+BuCl→ 

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Butyl(dichloro)diphenyl-λ⁵-arsane can be compared to other λ⁵-arsanes and organometallic compounds with analogous coordination environments. Key structural distinctions include:

Compound Name Central Atom Substituents Coordination Geometry Key References
Butyl(dichloro)diphenyl-λ⁵-arsane As⁵⁺ Butyl, 2Cl, 2Ph Trigonal bipyramidal -
Dimethyl(diphenyl)plumbane Pb²⁺ 2Me, 2Ph Tetrahedral
Diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane As⁵⁺/Pb²⁺ Ph, S, Pb-S-Ph groups Hybrid trigonal bipyramidal
3,4-Dichloro derivatives (general) Varies 3,4-Cl, aryl/alkyl Varies
  • Central Atom : Unlike lead (Pb)-based compounds like dimethyl(diphenyl)plumbane, the arsenic center in Butyl(dichloro)diphenyl-λ⁵-arsane confers distinct electronic properties, such as higher electronegativity and smaller atomic radius, influencing bond polarization and reactivity .
  • Substituent Effects : The dichloro and butyl groups enhance electrophilicity at the arsenic center compared to purely phenyl-substituted analogs (e.g., triphenyl-λ⁵-arsane). This may increase susceptibility to nucleophilic attack or redox transformations.

Reactivity and Stability

  • Halogen Influence : The dichloro substituents likely improve oxidative stability relative to hydroxy- or alkoxy-substituted λ⁵-arsanes (e.g., 2,4-dihydroxy derivatives), which exhibit lower microbial inhibition due to reduced electrophilicity .
  • Coordination Flexibility: Hybrid compounds like diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane demonstrate dual metal centers (As and Pb), enabling complex multi-metallic reactivity, whereas Butyl(dichloro)diphenyl-λ⁵-arsane operates as a monomeric arsenic species .

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